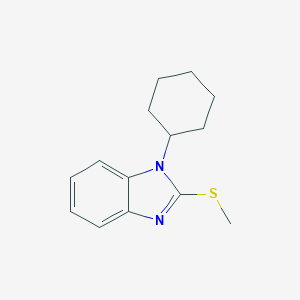
1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole is a heterocyclic compound with the molecular formula C14H18N2S It is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out under acidic conditions, with the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen
Properties
Molecular Formula |
C14H18N2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C14H18N2S/c1-17-14-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
CFHMQUPENSXIPB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1C3CCCCC3 |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B327055.png)
![4-Chloro-1-{[4-(3-morpholin-4-yl-4-nitrophenyl)piperazinyl]sulfonyl}benzene](/img/structure/B327057.png)
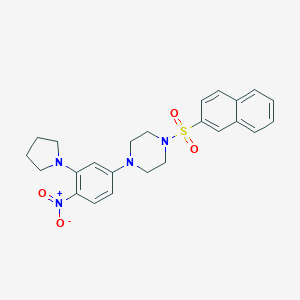
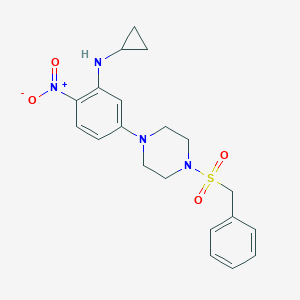
![5-[4-(Benzenesulfonyl)piperazin-1-yl]-8-nitroquinoline](/img/structure/B327060.png)
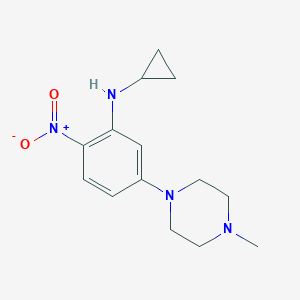
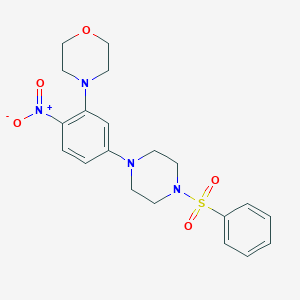

![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327067.png)
![2-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B327069.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 4-nitrobenzoate](/img/structure/B327073.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B327074.png)
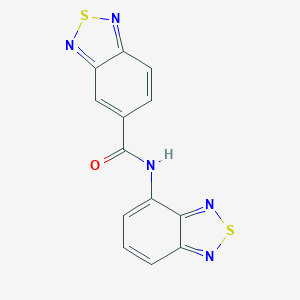
![methyl 4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoate](/img/structure/B327077.png)
